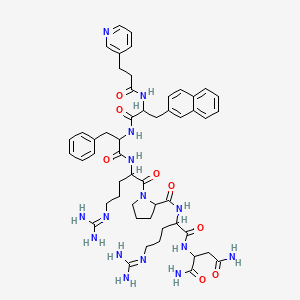
deamino-3Pal-DL-2Nal-DL-Phe-DL-Arg-DL-Pro-DL-Arg-DL-Asn-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deamino-3Pal-DL-2Nal-DL-Phe-DL-Arg-DL-Pro-DL-Arg-DL-Asn-NH2 is a synthetic peptide composed of multiple amino acids This compound is notable for its unique sequence and the presence of both D- and L-forms of amino acids, which can influence its biological activity and stability
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of deamino-3Pal-DL-2Nal-DL-Phe-DL-Arg-DL-Pro-DL-Arg-DL-Asn-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptides simultaneously, increasing efficiency and reducing the risk of human error. Additionally, large-scale production may require optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Deamino-3Pal-DL-2Nal-DL-Phe-DL-Arg-DL-Pro-DL-Arg-DL-Asn-NH2 can undergo various chemical reactions, including:
Oxidation: This reaction can occur at specific amino acid residues, such as methionine or cysteine, leading to the formation of sulfoxides or disulfides.
Reduction: Reduction reactions can reverse oxidation or reduce disulfide bonds to thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various alkylating agents, such as iodoacetamide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine residues can produce methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Aplicaciones Científicas De Investigación
Deamino-3Pal-DL-2Nal-DL-Phe-DL-Arg-DL-Pro-DL-Arg-DL-Asn-NH2 has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, such as in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mecanismo De Acción
The mechanism of action of deamino-3Pal-DL-2Nal-DL-Phe-DL-Arg-DL-Pro-DL-Arg-DL-Asn-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the peptide’s sequence and the biological context in which it is studied.
Comparación Con Compuestos Similares
Similar Compounds
Deamino-3Pal-DL-2Nal-DL-Phe-DL-Arg-DL-Pro-DL-Arg-DL-Asn-NH2: Similar in structure but may have different amino acid sequences or modifications.
Other Synthetic Peptides: Peptides with similar lengths and compositions but different sequences.
Uniqueness
This compound is unique due to its specific sequence and the presence of both D- and L-forms of amino acids. This duality can affect its stability, biological activity, and interactions with molecular targets, distinguishing it from other peptides.
Propiedades
Fórmula molecular |
C51H67N15O8 |
|---|---|
Peso molecular |
1018.2 g/mol |
Nombre IUPAC |
2-[[5-(diaminomethylideneamino)-2-[[1-[5-(diaminomethylideneamino)-2-[[2-[[3-naphthalen-2-yl-2-(3-pyridin-3-ylpropanoylamino)propanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]butanediamide |
InChI |
InChI=1S/C51H67N15O8/c52-42(67)29-38(44(53)69)64-45(70)36(15-7-23-59-50(54)55)62-48(73)41-17-9-25-66(41)49(74)37(16-8-24-60-51(56)57)63-47(72)40(27-31-10-2-1-3-11-31)65-46(71)39(61-43(68)21-19-32-12-6-22-58-30-32)28-33-18-20-34-13-4-5-14-35(34)26-33/h1-6,10-14,18,20,22,26,30,36-41H,7-9,15-17,19,21,23-25,27-29H2,(H2,52,67)(H2,53,69)(H,61,68)(H,62,73)(H,63,72)(H,64,70)(H,65,71)(H4,54,55,59)(H4,56,57,60) |
Clave InChI |
HPJGEESDHAUUQR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC4=CC=CC=C4C=C3)NC(=O)CCC5=CN=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















